![molecular formula C19H15ClN4O3S B2545615 5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 396721-68-9](/img/structure/B2545615.png)
5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a topic of significant interest due to their potential biological activities. In the context of synthesizing chloro-nitrobenzamide derivatives, the papers provide insights into different synthetic routes and starting materials. For instance, one study describes the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide using spectroscopic methods such as H-1 NMR, C-13 NMR, MS, and IR, as well as X-ray diffraction for characterization . Another paper details the preparation of substituted pyrazoline derivatives from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which were synthesized from 5-chloroanisic acid . Similarly, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, with the starting material being N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their properties and potential interactions. The crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . Another compound, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, also crystallizes in the monoclinic space group, with the NO2 group being almost in the same plane as the nitrobenzyl ring .
Chemical Reactions Analysis
The papers describe various chemical reactions to synthesize the target compounds. For example, treating benzamides with methylhydrazine or phenylhydrazine affords corresponding benzamide derivatives . Acryloyl derivatives are reacted with hydrazine hydrate to produce pyrazoline derivatives, which can be further acetylated . Additionally, pyrazolines can be reacted with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure analysis provides insights into the unit cell parameters and space groups, which are indicative of the compounds' stability and potential intermolecular interactions . The spectroscopic properties, supported by density functional theory (DFT) calculations, help in understanding the electronic structure and reactivity of these molecules . Furthermore, biological activities such as antitumor activity are investigated using assays like the MTT assay, revealing that some compounds exhibit significant inhibition in various cell lines .
Applications De Recherche Scientifique
Synthesis Techniques and Derivative Development
- The synthesis of chlorantraniliprole, a derivative involving similar structural moieties, outlines a method starting from 3-methyl-2-nitrobenzoic acid through several reaction steps, including esterification, reduction, chlorination, and aminolysis, leading to key intermediates and the target product with an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
- Another study focused on the synthesis of heterocyclic compounds, specifically pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one derivatives from N-methyl-N-(1-phenyl-3-R-pyrazol-5-yl)-2-nitrobenzamides, demonstrating the versatility of similar core structures in generating novel heterocyclic compounds (S. Plescia, G. Daidone, & V. Sprio, 1979).
Biological Applications and Effects
- Research into pyrazole derivatives, including those with chloro and nitrobenzamide groups, has shown significant anti-inflammatory activities, indicating potential for pharmacological applications. One study synthesized and tested a series of substituted pyrazole derivatives, showing promising results in pharmacological screening with less toxicity and good anti-inflammatory activities (Mohamed M. Abdulla et al., 2014).
- Another study evaluated the antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives, variably substituted in the pyrazole nucleus, against various microbial strains, indicating the potential antimicrobial properties of similar compounds (G. Daidone et al., 1992).
Propriétés
IUPAC Name |
5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-16(11)23-18(14-9-28-10-15(14)22-23)21-19(25)13-8-12(20)6-7-17(13)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHKOMJQWASQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


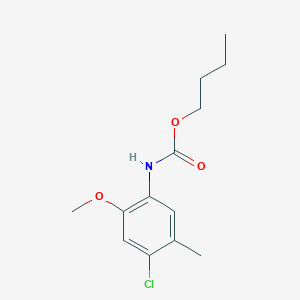
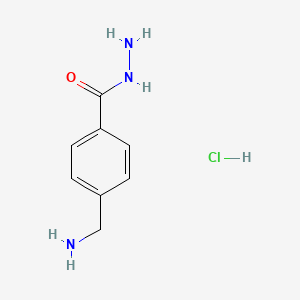
![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)

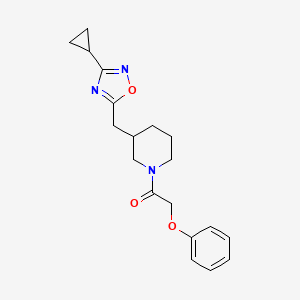
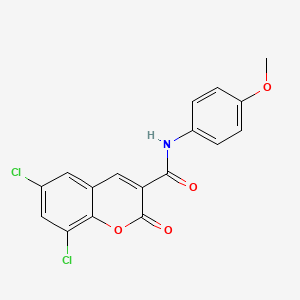
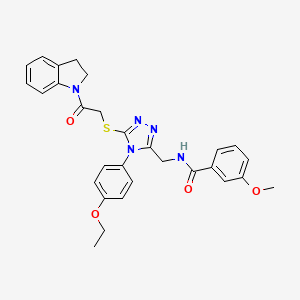

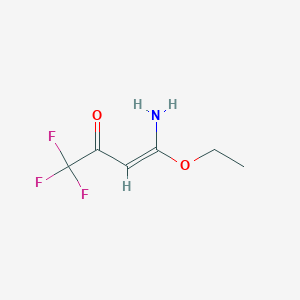
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)
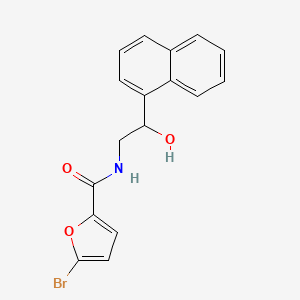
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)